H-Gly-Ala-Tyr-OH
Overview
Description
“H-Gly-Ala-Tyr-OH” is a tripeptide composed of the amino acids glycine (Gly), alanine (Ala), and tyrosine (Tyr) . It has a molecular weight of 309.32 and a chemical formula of C₁₄H₁₉N₃O₅ . It is a synthetic peptide, meaning it is not naturally occurring but is produced in a laboratory .
Synthesis Analysis
The synthesis of “H-Gly-Ala-Tyr-OH” involves the use of L-amino acid ligase, an enzyme that catalyzes the formation of a peptide bond between two amino acids . In one study, an efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK) . Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis .
Molecular Structure Analysis
The molecular structure of “H-Gly-Ala-Tyr-OH” is determined by the sequence and configuration of its constituent amino acids. The peptide bond formed between the amino acids gives the molecule its primary structure . The amide groups in the peptide are planar, and the configuration about the C−N bond is usually trans .
Chemical Reactions Analysis
The formation of the peptide bond in “H-Gly-Ala-Tyr-OH” involves a reaction between the carboxyl group of one amino acid and the amino group of another . This reaction does not occur spontaneously; instead, it requires the activation of the carboxyl group and the deactivation of all other amine functions to prevent competition for the acylation reagent .
Physical And Chemical Properties Analysis
“H-Gly-Ala-Tyr-OH” is a white powder . It has a molecular weight of 309.32 and a chemical formula of C₁₄H₁₉N₃O₅ . It should be stored at temperatures below -15°C .
Scientific Research Applications
Conformational Studies and Peptide Folding
Research on the conformational dynamics of amino acids, such as glycine (Gly) and alanine (Ala), provides insights into peptide folding mechanisms and the role of specific residues in protein structure and function. A comparative theoretical study on the hydrogen abstraction reaction cycles of Gly and Ala residues highlights how hydroxyl radicals (•OH) can initiate peptide unfolding, a process implicated in diseases involving amyloidogenic peptides, such as Alzheimer's disease (Owen et al., 2012).
Material Science and Corrosion Inhibition
In materials science, the inhibition of copper corrosion in O2-saturated H2SO4 solutions by amino acids like tyrosine (Tyr) demonstrates the potential of peptides in protecting metals from oxidative damage. Protection efficiencies of almost 98% were obtained with Tyr, showcasing its effectiveness in corrosion prevention (Amin et al., 2010).
NMR Spectroscopy in Structural Biology
NMR spectroscopy studies of amino acids in linear tetrapeptides, including H-Gly-Gly-X-L-Ala-OH, elucidate the influence of different residues on the NMR parameters of neighboring amino acids, facilitating conformational studies of polypeptides in aqueous solutions. This research aids in understanding the structural properties of amino acids and peptides in different environments (Bundi & Wüthrich, 1979).
Environmental Science and Hydroxyl Radicals
Studies on hydroxyl radicals (•OH) emphasize their role as powerful oxidizing agents in the environment, reacting unselectively with organic pollutants. This research underlines the importance of understanding •OH chemistry for environmental protection and pollutant degradation strategies (Gligorovski et al., 2015).
Astrobiology and the Formation of Complex Molecules
The formation of complex molecules like glycolaldehyde and ethylene glycol by surface hydrogenation of CO molecules under conditions simulating interstellar dark cloud regions points to the potential pathways for the formation of biologically relevant molecules in space, contributing to our understanding of prebiotic chemistry and the origins of life (Fedoseev et al., 2015).
Future Directions
The future directions for the research and application of “H-Gly-Ala-Tyr-OH” and similar peptides could involve further exploration of their physiological effects and potential therapeutic uses. For instance, peptides that enhance intercellular communication could potentially be used as antiarrhythmic agents . Additionally, the development of more efficient and sustainable methods for peptide synthesis could also be a focus of future research .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-8(16-12(19)7-15)13(20)17-11(14(21)22)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,19)(H,17,20)(H,21,22)/t8-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZJOTQTCAGKPU-KWQFWETISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Ala-Tyr-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.